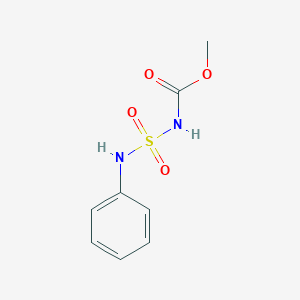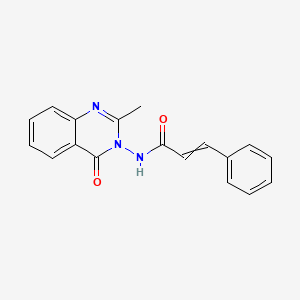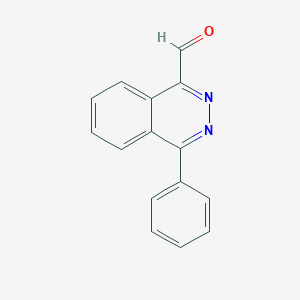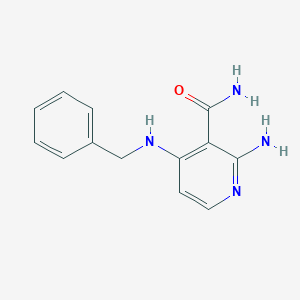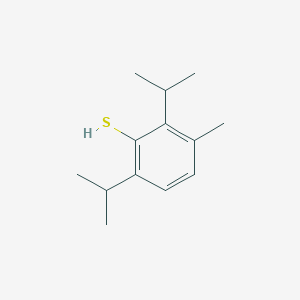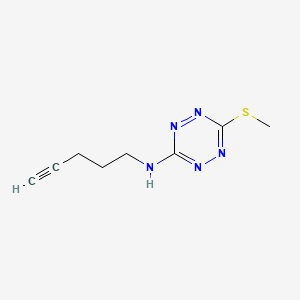
6-(Methylsulfanyl)-N-(pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylsulfanyl)-N-(pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine is a compound that belongs to the class of tetrazine derivatives. Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms. This particular compound is characterized by the presence of a methylsulfanyl group and a pent-4-yn-1-yl group attached to the tetrazine ring. These structural features make it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-N-(pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine typically involves multiple steps. One common approach is to start with the preparation of the tetrazine ring, followed by the introduction of the methylsulfanyl and pent-4-yn-1-yl groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can help in achieving efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Methylsulfanyl)-N-(pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazine ring can be reduced under specific conditions.
Substitution: The pent-4-yn-1-yl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the tetrazine ring can lead to dihydrotetrazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Methylsulfanyl)-N-(pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Methylsulfanyl)-N-(pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets. The tetrazine ring can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The methylsulfanyl and pent-4-yn-1-yl groups can also influence the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Methylsulfanyl)-1,2,4,5-tetrazine: Lacks the pent-4-yn-1-yl group.
N-(Pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine: Lacks the methylsulfanyl group.
6-(Ethylsulfanyl)-N-(pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine: Contains an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
The presence of both the methylsulfanyl and pent-4-yn-1-yl groups in 6-(Methylsulfanyl)-N-(pent-4-yn-1-yl)-1,2,4,5-tetrazin-3-amine makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable tool for various research applications.
Eigenschaften
CAS-Nummer |
95209-19-1 |
|---|---|
Molekularformel |
C8H11N5S |
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
6-methylsulfanyl-N-pent-4-ynyl-1,2,4,5-tetrazin-3-amine |
InChI |
InChI=1S/C8H11N5S/c1-3-4-5-6-9-7-10-12-8(14-2)13-11-7/h1H,4-6H2,2H3,(H,9,10,11) |
InChI-Schlüssel |
POWYBNFDKSUTIY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NN=C(N=N1)NCCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
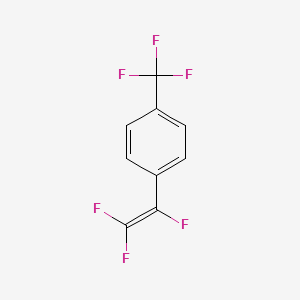
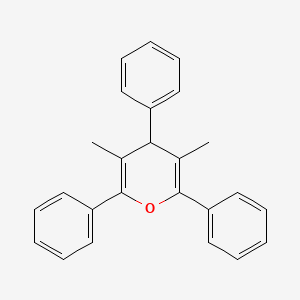

![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)
![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)

